molecular formula C25H31N3O4 B13374701 tert-butyl 3-[({2-oxo-2-[(1-phenylethyl)amino]ethyl}amino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate

tert-butyl 3-[({2-oxo-2-[(1-phenylethyl)amino]ethyl}amino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate

Cat. No.: B13374701
M. Wt: 437.5 g/mol
InChI Key: ZMRPVOWWXZVBAD-FBLFFUNLSA-N
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Description

tert-Butyl 3-[({2-oxo-2-[(1-phenylethyl)amino]ethyl}amino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a tert-butyl ester group, an isoquinoline ring, and a carbamate linkage. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[({2-oxo-2-[(1-phenylethyl)amino]ethyl}amino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Carbamate Group: The carbamate group is introduced by reacting the isoquinoline derivative with tert-butyl chloroformate and a suitable amine.

    Formation of the Final Compound: The final step involves the coupling of the intermediate with 2-oxo-2-[(1-phenylethyl)amino]ethylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[({2-oxo-2-[(1-phenylethyl)amino]ethyl}amino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and isoquinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

tert-Butyl 3-[({2-oxo-2-[(1-phenylethyl)amino]ethyl}amino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-[({2-oxo-2-[(1-phenylethyl)amino]ethyl}amino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

Uniqueness

tert-Butyl 3-[({2-oxo-2-[(1-phenylethyl)amino]ethyl}amino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it offers a distinct structure that may result in different biological interactions and applications.

Properties

Molecular Formula

C25H31N3O4

Molecular Weight

437.5 g/mol

IUPAC Name

tert-butyl (3R)-3-[[2-oxo-2-(1-phenylethylamino)ethyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C25H31N3O4/c1-17(18-10-6-5-7-11-18)27-22(29)15-26-23(30)21-14-19-12-8-9-13-20(19)16-28(21)24(31)32-25(2,3)4/h5-13,17,21H,14-16H2,1-4H3,(H,26,30)(H,27,29)/t17?,21-/m1/s1

InChI Key

ZMRPVOWWXZVBAD-FBLFFUNLSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)CNC(=O)[C@H]2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CNC(=O)C2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C

Origin of Product

United States

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